The table below summarizes the key experimental findings for GSK2188931B:
| Experiment Type | Model/System | Treatment | Key Results |
|---|
| In Vivo [1] | Rat post-myocardial infarction (MI) model | 80 mg/kg/day (in chow) for 5 weeks | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced fibrosis in non-infarct and peri-infarct zones Attenuated collagen I deposition Reduced macrophage infiltration | | In Vitro [1] | Cardiac cells (myocytes, fibroblasts) and monocytes | Specific concentrations not detailed in abstract | Reduced AngII- and TNFα-stimulated myocyte hypertrophy Reduced AngII- and TGFβ-stimulated collagen synthesis in fibroblasts Reduced TNFα gene expression in LPS-stimulated monocytes |
The methodology from the key study provides the following details:
In Vivo Animal Model Protocol [1]:
In Vitro Cell-Based Assays [1]:
The following diagram illustrates the proposed mechanism of action of this compound and the experimental workflow based on the available data:
Diagram of sEH Inhibition by this compound in Post-MI Remodeling [1]
This compound inhibits the soluble epoxide hydrolase (sEH) enzyme [1]. This enzyme normally breaks down anti-inflammatory and protective lipid signaling molecules. By inhibiting sEH, this compound is thought to stabilize these beneficial molecules, leading to the observed cardioprotective effects [1] [2].
GSK2188931B works by inhibiting the soluble epoxide hydrolase (sEH) enzyme [1] [2]. This enzyme normally breaks down anti-inflammatory and vasodilatory compounds called epoxyeicosatrienoic acids (EETs), which are produced by cytochrome P450 (CYP) epoxygenases from arachidonic acid [2]. By inhibiting sEH, this compound increases the levels of beneficial EETs.
EETs act as an endothelial-derived hyperpolarizing factor (EDHF), inducing the relaxation of vascular smooth muscle, leading to vasodilation and improved blood flow [2]. The rationale for using sEH inhibition post-myocardial infarction (MI) is to counter pathological cardiac remodeling—a maladaptive process involving hypertrophy, fibrosis, and inflammation that can lead to heart failure [1].
The diagram below illustrates the signaling pathway and the point of intervention for this compound.
Figure 1: this compound inhibits sEH to prevent EET degradation, promoting cardioprotective effects.
The primary evidence for the beneficial effects of this compound comes from a pre-clinical study in rats published in the International Journal of Cardiology [1].
The table below summarizes the key quantitative findings from the in vivo study where this compound was administered post-MI for five weeks [1].
| Parameter Assessed | Sham Group | MI + Vehicle Group | MI + this compound Group | P-value |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | < 0.01 |
| Fibrosis (Picrosirius Red) - Peri-Infarct Zone (%) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 | < 0.05 |
| Fibrosis (Collagen I) - Peri-Infarct Zone (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | < 0.05 |
| Fibrosis (Picrosirius Red) - Non-Infarct Zone (%) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 | < 0.05 |
Abbreviations: LV, Left Ventricular; MI, Myocardial Infarction. Note: Data presented as mean ± standard error. P-values indicate the significance of the improvement in the this compound-treated group compared to the vehicle-treated MI group.
In addition to the in vivo results, the study reported that this compound directly acted on cardiac cells, inhibiting processes that drive pathological remodeling [1]:
The core methodology from the key in vivo and in vitro studies is outlined below.
The study also detailed direct effects on isolated cells, though specific inhibitor concentrations were not provided in the abstract [1]:
This compound represents a promising pre-clinical research compound that demonstrates the therapeutic potential of sEH inhibition. The experimental evidence indicates that it can improve cardiac function and attenuate adverse remodeling after a heart attack through a combination of anti-fibrotic, anti-hypertrophic, and anti-inflammatory mechanisms [1]. This aligns with other research showing that sEH inhibition is a validated strategy for cardioprotection [2].
The provided information is based on a single pre-clinical animal study published in 2013 [1]. The tables below summarize the key quantitative findings and the experimental design.
Table 1: Key In Vivo Efficacy Findings after 5 Weeks of Treatment [1]
| Parameter | Sham Group | MI + Vehicle Group | MI + GSK2188931B Group | Effect of this compound |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | Significant improvement |
| Collagen I (% area, Non-Infarct Zone) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 | Significant attenuation |
| Collagen I (% area, Peri-Infarct Zone) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | Significant attenuation |
| Macrophage Infiltration (Peri-Infarct Zone) | Not specified | Elevated | Reduced | Significant reduction |
Table 2: Experimental Model & Protocol [1]
| Aspect | Details |
|---|---|
| Animal Model | Rat myocardial infarction (MI) model |
| Compound | This compound (a novel sEH inhibitor) |
| Dosage & Administration | 80 mg/kg/day, administered in chow diet |
| Treatment Duration | 5 weeks, initiated post-MI |
| Key In Vitro Assays | AngII/TNFα-stimulated myocyte hypertrophy; AngII/TGFβ-stimulated cardiac fibroblast collagen synthesis; LPS-stimulated monocyte TNFα expression |
This compound works by inhibiting the enzyme soluble epoxide hydrolase (sEH). To understand its mechanism, it's helpful to see the pathway it influences.
sEH Inhibition increases cardioprotective EETs [2].
While data on this compound itself is limited, research into cardiac remodeling has identified other promising therapeutic targets and drug classes.
For your ongoing work, consider these factors:
| Study Model / Parameter | Results (MI Model) [1] | Results (Pressure Overload Model) [2] |
|---|---|---|
| Animal Model | Rat (Post-Myocardial Infarction) | Rat & Mouse (Transverse Aortic Constriction) |
| Dosage | 80 mg/kg/day (in chow) | 80 mg/kg/day (in chow) |
| Treatment Duration | 5 weeks | 4 weeks (rats), 4 weeks after induction (mice) |
| Effect on Cardiac Function | Improved: Ejection Fraction (EF) increased from 30% to 43% | No Improvement: Did not prevent or reverse systolic dysfunction |
| Effect on Fibrosis | Reduced: Collagen I in non-infarct zone decreased from ~5.1% to ~3.0% | No Attenuation: Failed to reduce TAC-induced perivascular fibrosis |
| Effect on Hypertrophy & Remodeling | Reduced: Attenuated myocyte hypertrophy and fibroblast collagen synthesis in vitro | No Prevention: Did not prevent increase in left ventricle mass or wall thickness |
| Effect on Inflammation | Reduced: Macrophage infiltration in the peri-infarct zone was reduced | Information not specified |
| Target Engagement | Information not specified in abstract | Confirmed: Increased substrate/product ratio, indicating successful sEH inhibition |
The following table details the core methodologies used in the cited studies to evaluate this compound.
| Experiment Type | Protocol Description [1] [2] |
|---|
| In Vivo Efficacy (MI Model) | 1. Model Induction: Myocardial infarction (MI) induced in rats. 2. Drug Administration: this compound (80 mg/kg/day) mixed into standard chow, administered for 5 weeks post-MI. 3. Functional Assessment: Left ventricular ejection fraction measured to assess heart function. 4. Tissue Analysis: Heart sections stained with picrosirius red and collagen I antibody to quantify fibrosis; macrophage infiltration assessed. | | In Vivo Efficacy (Pressure Overload Model) | 1. Model Induction: Pressure overload created in rats and mice via Transverse Aortic Constriction (TAC). 2. Drug Administration: In rats, this compound treatment started 1 day before TAC. In mice, a different sEH inhibitor (GSK2256294) treatment started 2 weeks after TAC. 3. Functional & Structural Assessment: Cardiac function and left ventricle parameters (mass, wall thickness, volume) assessed 4 weeks post-TAC. 4. Molecular Analysis: Plasma collected for drug and sEH biomarker levels; heart tissue analyzed for gene expression and fibrosis. | | In Vitro Cell Studies | 1. Cell Culture: Experiments on isolated cardiac cells. 2. Stimulation & Treatment: Cells stimulated with profibrotic/hypertrophic agents (Angiotensin II, TGFβ, TNFα) with and without this compound. 3. Outcome Measurement: Myocyte hypertrophy measured; fibroblast collagen synthesis and gene expression markers (ANP, β-MHC, CTGF, Collagen I) quantified. |
The diagrams below illustrate the proposed mechanism of this compound in a post-MI context and the experimental workflow used to validate its efficacy.
Proposed mechanism of this compound in post-MI cardiac remodeling.
Experimental workflow for evaluating this compound efficacy.
This suggests that sEH is a valuable therapeutic target for ischemic heart damage but not for pressure overload conditions.
The table below summarizes the available pharmacodynamic and efficacy data for GSK2188931B from a rat model of myocardial infarction (MI) and subsequent in vitro analyses [1].
| Aspect | Experimental Model/System | Treatment Protocol | Key Findings and Outcomes |
|---|
| In Vivo Efficacy | Rat post-myocardial infarction model [1] | this compound (80 mg/kg/d) in chow for 5 weeks post-MI [1] | Improved LV ejection fraction (MI+Veh: 30±2%, MI+GSK: 43±2%) Reduced collagen in non-infarct and peri-infarct zones Reduced macrophage infiltration in peri-infarct zone [1] | | Direct Cellular Effects (In Vitro) | Cardiac myocytes [1] | Stimulated with AngII and TNFα [1] | Attenuated myocyte hypertrophy Reduced expression of hypertrophy markers (ANP, β-MHC) [1] | | | Cardiac fibroblasts [1] | Stimulated with AngII and TGFβ [1] | Reduced collagen synthesis Reduced expression of fibrosis markers (CTGF, Collagen I) [1] | | | Monocytes [1] | Stimulated with LPS [1] | Reduced TNFα gene expression [1] | | Mechanism of Action | Soluble Epoxide Hydrolase (sEH) inhibition [1] | N/A | The primary mechanism is the inhibition of the sEH enzyme [1]. |
The following methodologies are derived from the referenced study [1].
The diagram below illustrates the proposed mechanism of this compound based on general sEH biology and the described pharmacological effects. The signaling pathways impacted by sEH inhibition lead to the observed anti-remodeling, anti-fibrotic, and anti-inflammatory effects [1].
> Proposed signaling pathway for this compound where soluble epoxide hydrolase (sEH) inhibition stabilizes beneficial EETs, leading to improved cardiac outcomes.
The following tables summarize the key quantitative findings from the 2013 pre-clinical study in rats. "MI+Veh" refers to myocardial infarction model rats treated with vehicle, while "MI+GSK" refers to those treated with GSK2188931B [1].
Table 1: Effects on Cardiac Function and Structure This table shows the impact of this compound on overall heart function and structural remodeling five weeks after myocardial infarction.
| Parameter | Sham Group | MI + Vehicle Group | MI + this compound Group | P-Value |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | P < 0.01 vs. MI+Veh |
| Collagen I in NIZ (%) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 | P < 0.05 vs. MI+Veh |
| Collagen I in PIZ (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | P < 0.05 vs. MI+Veh |
| Picrosirius Red (Fibrosis) in NIZ (%) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 | P < 0.05 vs. MI+Veh |
| Picrosirius Red (Fibrosis) in PIZ (%) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 | P < 0.05 vs. MI+Veh |
Abbreviations: LV, Left Ventricular; NIZ, Non-Infarcted Zone; PIZ, Peri-Infarcted Zone.
Table 2: In Vitro Anti-fibrotic and Anti-hypertrophic Effects This table summarizes the direct effects of this compound on isolated cardiac cells under stimulatory conditions, demonstrating its cellular-level mechanisms of action.
| Cell Type / Assay | Stimulus | Measured Outcome | Effect of this compound | P-Value |
|---|---|---|---|---|
| Myocytes | AngII & TNFα | Hypertrophy & gene expression (ANP, β-MHC) | Reduced | P < 0.05 |
| Cardiac Fibroblasts | AngII & TGFβ | Collagen synthesis & gene expression (CTGF, CI) | Reduced | P < 0.05 |
| Monocytes | LPS (Lipopolysaccharide) | TNFα gene expression | Reduced | P < 0.05 |
Abbreviations: AngII, Angiotensin II; TNFα, Tumor Necrosis Factor-alpha; TGFβ, Transforming Growth Factor-beta; ANP, Atrial Natriuretic Peptide; β-MHC, Beta-Myosin Heavy Chain; CTGF, Connective Tissue Growth Factor.
The following methodologies are reconstructed from the descriptions in the research article [1].
Since the search results did not contain a pre-defined pathway for this compound, you can use the Graphviz DOT language to create professional diagrams based on its known mechanism of action.
Mechanism of Action Summary: this compound inhibits the soluble epoxide hydrolase (sEH) enzyme [2]. This inhibition leads to increased levels of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) [2]. EETs function as endothelium-derived hyperpolarizing factors (EDHF), promoting vasodilation and exerting anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects, which underpin the cardioprotective outcomes observed in the study [1] [2].
The Graphviz DOT script below provides a template for visualizing this mechanism. You can modify this script using online editors or Python packages as needed [3] [4].
Diagram 1: Proposed mechanism of this compound as an sEH inhibitor. Based on [1] [2].
GSK2188931B is a novel inhibitor of the soluble epoxide hydrolase (sEH) enzyme, investigated for its potential to prevent pathological cardiac remodeling after a myocardial infarction (MI) [1].
The table below summarizes the core scientific findings from the primary pre-clinical study on this compound:
| Aspect | Details |
|---|---|
| Molecular Target | Soluble Epoxide Hydrolase (sEH) [1] |
| Therapeutic Hypothesis | Inhibition of sEH exerts anti-remodeling, anti-fibrotic, and anti-inflammatory effects post-MI [1]. |
| In Vivo Model (Rat MI) | Dosage: 80 mg/kg/day in chow for 5 weeks [1]. Key Outcome: Significantly improved left ventricular ejection fraction (MI+Veh: 30 ± 2% vs. MI+GSK: 43 ± 2%) [1]. Effects: Attenuated collagen deposition and macrophage infiltration in the heart [1]. | | In Vitro Findings | Reduced AngII- and TNFα-stimulated myocyte hypertrophy [1]. Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis [1]. Reduced TNFα gene expression in LPS-stimulated monocytes [1]. | | Key Quantitative Reductions | Peri-Infarct Zone Collagen I: MI+Veh: 10.51 ± 0.64% vs. MI+GSK: 7.77 ± 0.57% [1]. Non-Infarct Zone Collagen I: MI+Veh: 5.06 ± 0.58% vs. MI+GSK: 2.97 ± 0.34% [1]. |
The following diagram illustrates the proposed mechanism through which this compound confers its anti-remodeling effects, integrating findings from the in vivo and in vitro studies:
Proposed mechanism of this compound in preventing post-MI cardiac remodeling.
The key experiments validating this compound are summarized below with their core methodologies.
This study evaluated the therapeutic potential of this compound in a live animal model of myocardial infarction [1].
These experiments investigated the direct cellular effects of this compound on key cell types involved in cardiac remodeling [1].
While the scientific rationale for this compound was promising in pre-clinical research, there is no evidence in GSK's official pipeline or recent press releases to suggest this specific compound has advanced into clinical trials [2].
GSK's current strategy emphasizes other therapeutic areas and platforms. However, their ongoing investment in oligonucleotide therapeutics (like bepirovirsen for hepatitis B) and neurology (using platforms to cross the blood-brain barrier) demonstrates a continued commitment to innovative modalities and complex diseases [3] [4] [5].
The study on this compound provides a strong proof-of-concept for sEH inhibition as a valuable therapeutic strategy for post-heart failure remodeling. The compound demonstrated multi-faceted benefits by directly targeting fibrosis, hypertrophy, and inflammation [1]. Future research in this area would likely focus on:
Soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic target for cardiac remodeling following myocardial infarction (MI). sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are endogenous lipids with potent anti-inflammatory, vasodilatory, and cardioprotective properties. By inhibiting sEH, GSK2188931B prevents the degradation of EETs, thereby enhancing their beneficial biological effects in the cardiovascular system. The compound represents a novel approach to modulating the post-infarction inflammatory response and subsequent fibrotic processes that drive pathological ventricular remodeling and functional deterioration.
This compound is a potent small molecule inhibitor specifically developed to target sEH in cardiovascular disease models. The compound was administered orally at a dose of 80 mg/kg/d incorporated into standard laboratory chow in the referenced studies, providing consistent exposure throughout the experimental period. This dosing strategy was selected based on previous pharmacokinetic studies demonstrating adequate target engagement and favorable tissue distribution. The inhibitor's mechanism centers on preserving endogenous EETs, which have been shown to modulate multiple signaling pathways involved in hypertrophy, fibrosis, and inflammation—key pathological processes in post-MI cardiac remodeling [1].
The therapeutic rationale for sEH inhibition post-MI stems from the critical role of inflammation and fibrosis in ventricular remodeling. Following ischemic injury, the heart undergoes a complex series of structural changes including infarct expansion, hypertrophy of non-infarcted myocardium, and increased collagen deposition. These changes initially serve to maintain cardiac function but ultimately contribute to ventricular dilation, contractile dysfunction, and progression to heart failure. By targeting multiple aspects of this maladaptive process simultaneously, sEH inhibition offers a comprehensive approach to preserving cardiac architecture and function after ischemic injury.
The established protocol for evaluating this compound efficacy utilizes a rodent myocardial infarction model induced by permanent occlusion of the left anterior descending coronary artery (LAD). This well-characterized surgical approach produces a reproducible infarct that triggers progressive ventricular remodeling similar to that observed in human patients following MI. Adult Sprague-Dawley or Wistar rats weighing between 250-300 grams are typically employed, with sample sizes of 8-12 animals per group providing sufficient statistical power to detect significant treatment effects in most studies. Animals are randomized to treatment groups using a block randomization method to ensure balanced distribution of potential confounding factors [1].
The surgical procedure begins with anesthesia induction using isoflurane (3-5%) or ketamine/xylazine (80/10 mg/kg) administered intraperitoneally, followed by endotracheal intubation and mechanical ventilation. Depth of anesthesia is confirmed by absence of pedal reflex, and body temperature is maintained at 37°C throughout the procedure using a heating pad. A left thoracotomy is performed in the fourth or fifth intercostal space to expose the heart, followed by pericardial incision to visualize the LAD. A 6-0 or 7-0 polypropylene suture is passed underneath the LAD approximately 2-3 mm from its origin, and permanent occlusion is achieved by tightening the suture. Successful infarction is confirmed by immediate blanching of the myocardial surface and ECG changes indicating ST-segment elevation. The thoracotomy is then closed in layers, and animals receive analgesia (buprenorphine, 0.05 mg/kg) for postoperative pain management [1] [2].
Sham-operated control animals undergo an identical procedure except for the actual ligation of the LAD, which serves to control for the effects of surgical stress and anesthesia. All animals receive standard postoperative care including hydration support, monitoring for signs of distress, and ad libitum access to food and water. Treatment with this compound or vehicle typically commences immediately after surgery or within 24 hours post-MI, continuing for the entire study duration to evaluate effects on the complete remodeling process.
Table: this compound Dosing Protocol
| Parameter | Specification |
|---|---|
| Compound | This compound |
| Dose | 80 mg/kg/day |
| Route | Oral (via chow) |
| Formulation | Mixed with standard laboratory chow |
| Treatment Initiation | Immediately post-MI |
| Treatment Duration | 5 weeks |
| Control | Vehicle-treated chow |
This compound is administered via dietary incorporation at a concentration calculated to deliver 80 mg/kg/day based on average food consumption. This non-invasive administration method minimizes stress associated with daily dosing procedures that could potentially confound cardiovascular measurements. The compound is thoroughly mixed with standard powdered laboratory chow using a geometric dilution method to ensure uniform distribution, then formed into pellets using a laboratory pellet maker. Vehicle control groups receive identical chow without the active compound. Food consumption and body weight are monitored weekly to confirm appropriate dosing and assess general animal health throughout the study period [1].
The selection of the 5-week study duration is based on the typical time course of post-MI remodeling in rodent models, which encompasses the inflammatory, proliferative, and maturation phases of healing and remodeling. This timeframe allows for assessment of both early effects on inflammation and later impacts on fibrosis and cardiac function. The immediate initiation of treatment following MI mimics clinical scenarios where therapeutic intervention begins soon after the ischemic event, potentially during hospitalization for acute coronary syndrome.
Transthoracic echocardiography serves as the primary non-invasive method for serial assessment of cardiac structure and function in the MI model. Imaging is typically performed at baseline (pre-MI) and at regular intervals throughout the study period, with terminal measurements conducted at the 5-week endpoint. Animals are lightly anesthetized with isoflurane (1-2%) to maintain spontaneous respiration while minimizing stress, and chest hair is removed using a depilatory cream to enhance acoustic transmission. High-frequency ultrasound systems (typically 12-40 MHz transducers) provide sufficient resolution for rodent cardiac imaging, with measurements taken according to established guidelines for preclinical echocardiography [1].
Key parameters assessed include left ventricular end-systolic and end-diastolic dimensions (LVESD and LVEDD), anterior and posterior wall thickness, and functional indices such as ejection fraction (EF) and fractional shortening (FS). Measurements are obtained from both parasternal long-axis and short-axis views at the papillary muscle level, with M-mode recordings used for dimensional analysis. The ejection fraction is calculated using the Teichholz formula or Simpson's method of discs, with careful attention to consistent positioning between imaging sessions. Additionally, Doppler measurements of mitral inflow (E and A waves) can provide information about diastolic function, which often becomes impaired early in the remodeling process [1] [3].
Invasive hemodynamic assessment provides complementary data to echocardiography, offering direct measurements of intracardiac pressures and contractility that are less influenced by loading conditions. At the study endpoint, animals are anesthetized, and a micromanometer-tipped catheter is advanced into the left ventricle via the carotid artery or apical puncture. Parameters recorded include left ventricular systolic pressure (LVSP), end-diastolic pressure (LVEDP), and the maximum rate of pressure development (+dP/dt) and decline (-dP/dt) as indices of contractility and relaxation, respectively. Pressure-volume loop analysis can provide additional sophisticated parameters of cardiac function but requires specialized equipment and expertise [1].
Histological examination of cardiac tissue provides crucial structural information about the remodeling process. At termination, hearts are arrested in diastole, excised, and processed for either frozen or paraffin embedding following fixation. Sectioning is performed from base to apex to permit assessment of different ventricular regions: infarct zone (IZ), peri-infarct zone (PIZ), and remote non-infarcted zone (NIZ). Multiple staining techniques are employed to characterize different aspects of tissue remodeling [1].
Table: Histological Staining Protocols for Myocardial Tissue
| Staining Method | Purpose | Key Outcomes |
|---|---|---|
| Picrosirius Red | Collagen deposition | Total fibrosis assessment |
| Collagen I Immunostaining | Type I collagen specific fibrosis | Mature collagen content |
| Macrophage Immunostaining | Inflammation | Macrophage infiltration |
| Wheat Germ Agglutinin | Cardiomyocyte size | Cellular hypertrophy |
Picrosirius red staining is particularly valuable for collagen quantification, with stained sections visualized under polarized light to enhance specificity. Digital image analysis of stained sections allows quantification of the percentage area of fibrosis in each region. Immunohistochemistry for collagen I, the predominant collagen type in myocardial fibrosis, provides additional specific information about the mature collagen content. Macrophage infiltration is assessed using antibodies against specific macrophage markers (e.g., CD68), with quantification of positively stained cells in the peri-infarct region providing an index of ongoing inflammation [1].
Molecular analyses supplement histological findings by examining expression of genes and proteins associated with hypertrophy, fibrosis, and inflammation. RNA extracted from myocardial tissue is used to quantify mRNA levels of atrial natriuretic peptide (ANP), beta-myosin heavy chain (β-MHC), connective tissue growth factor (CTGF), and collagen I using quantitative RT-PCR. Protein analysis by Western blotting or ELISA can confirm changes at the protein level and assess phosphorylation status of signaling molecules involved in the remodeling process [1].
Complementary in vitro studies provide mechanistic insights into the direct cellular effects of this compound independent of systemic influences. Primary cultures of cardiac myocytes and fibroblasts are isolated from neonatal or adult rodent hearts using established enzymatic digestion methods. Cardiac myocytes are cultured in serum-free conditions to minimize fibroblast contamination, while fibroblasts are expanded through serial passaging. Additionally, monocyte/macrophage cell lines such as RAW 264.7 cells provide models for investigating anti-inflammatory effects [1].
For hypertrophy studies, neonatal rat ventricular myocytes are stimulated with angiotensin II (AngII, 100 nM) or tumor necrosis factor-alpha (TNFα, 10 ng/mL) for 24-48 hours in the presence or absence of this compound. Hypertrophic responses are assessed by measuring cell surface area using immunofluorescence staining for α-actinin, protein synthesis rates via 3H-leucine incorporation, and expression of hypertrophy markers (ANP, β-MHC) by qRT-PCR. These multidimensional assessments provide complementary evidence of antihypertrophic effects [1].
For fibrosis modeling, cardiac fibroblasts are stimulated with transforming growth factor-beta (TGFβ, 5 ng/mL) or AngII (100 nM) to induce profibrotic responses. Treatment with this compound is typically initiated 1-2 hours before stimulus application. Key endpoints include collagen synthesis measured by 3H-proline incorporation, expression of fibrotic markers (collagen I, III, CTGF) by qRT-PCR and Western blot, and fibroblast activation assessed by α-smooth muscle actin expression and immunocytochemistry [1].
Anti-inflammatory effects are evaluated in monocyte/macrophage cultures stimulated with lipopolysaccharide (LPS, 100 ng/mL). This compound is added prior to stimulation, and inflammatory responses are assessed by measuring TNFα gene expression using qRT-PCR, cytokine secretion via ELISA, and activation of inflammatory signaling pathways (NF-κB, MAPK) by Western blotting. These reductionist approaches help elucidate the specific cell types and pathways modulated by sEH inhibition in the complex post-MI environment [1].
Table: Summary of Key Efficacy Outcomes for this compound in Post-MI Remodeling
| Parameter | Sham Group | MI+Vehicle Group | MI+this compound Group | P-value |
|---|---|---|---|---|
| Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | <0.01 |
| LV Fibrosis (PIZ) - PSR (%) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 | <0.05 |
| Collagen I Deposition (PIZ) (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | <0.05 |
| Macrophage Infiltration (PIZ) | Baseline | Significantly Increased | Significantly Reduced | <0.05 |
The efficacy data demonstrate that this compound treatment produces significant functional benefits in the post-MI setting, with a remarkable 43% improvement in ejection fraction compared to 30% in vehicle-treated MI animals. This functional improvement was accompanied by substantial attenuation of structural remodeling, particularly in the critical peri-infarct zone where fibrosis plays a major role in ventricular stiffening and arrhythmogenesis. The reduction in collagen I deposition is especially noteworthy as this fibrillar collagen contributes significantly to myocardial stiffness and impaired diastolic function. Importantly, these benefits occurred without significant effects on systolic blood pressure, suggesting direct cardiac effects rather than afterload reduction [1].
The anti-inflammatory effects of this compound were evidenced by reduced macrophage infiltration into the peri-infarct region. This is significant since sustained inflammation following MI drives progressive remodeling and dysfunction. The direct cellular effects observed in vitro provide mechanistic support for these in vivo findings, with this compound reducing AngII- and TNFα-stimulated myocyte hypertrophy, TGFβ-stimulated fibroblast collagen synthesis, and LPS-induced monocyte TNFα expression. The coordinated attenuation of these complementary pathological pathways highlights the potential of sEH inhibition as a multifaceted therapeutic approach [1].
The following diagram illustrates the complete experimental workflow for evaluating this compound in myocardial infarction models:
The diagram below illustrates the key signaling pathways modulated by this compound in myocardial infarction models:
The permanent LAD occlusion model used in the this compound studies produces a substantial anterior wall infarct typically involving 30-50% of the left ventricle, which reliably triggers progressive remodeling over the 5-week study period. Researchers should note that this model produces a more severe injury than ischemia-reperfusion models, with less potential for spontaneous recovery. Infarct size validation is critical and can be performed by planimetry of stained tissue sections using tetrazolium chloride (TTC) staining acutely or Masson's trichrome/picrosirius red at terminal endpoints. Exclusion criteria should be established for animals with infarcts comprising <20% or >50% of the left ventricular area, as these extremes may not exhibit typical remodeling responses or may have excessive mortality, respectively [1] [3] [2].
Alternative large animal models, particularly porcine models, may offer advantages in certain translational contexts. Porcine coronary anatomy and cardiac physiology more closely resemble humans, and the development of subendocardial infarction patterns following temporary balloon occlusion may better mimic human myocardial infarction with subsequent reperfusion therapy. However, these models require significantly greater resources and specialized facilities. The choice between models should be guided by specific research questions, available infrastructure, and translational objectives [2].
This compound is a small molecule with properties typical of pharmaceutical compounds in development. For in vitro studies, the compound is typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with final DMSO concentrations not exceeding 0.1% in cell culture media. For in vivo administration via chow, stability testing should confirm compound integrity under storage conditions, typically at 4°C for up to several weeks. Researchers should verify the homogeneity of distribution in chow by analyzing samples from different batches using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods [1].
Appropriate control groups are essential for interpreting results from this compound studies. These should include sham-operated animals (surgery without LAD ligation) to establish baseline parameters, vehicle-treated MI animals to define the natural history of post-MI remodeling, and This compound-treated MI animals to assess therapeutic efficacy. Additional control groups receiving standard-of-care medications such as ACE inhibitors or beta-blockers can provide valuable contextual information about the magnitude of benefit relative to established therapies [1].
The comprehensive protocol outlined in this application note demonstrates that this compound, a potent soluble epoxide hydrolase inhibitor, produces significant beneficial effects on cardiac function and ventricular remodeling in experimental myocardial infarction models. The detailed methodologies for in vivo assessment and complementary in vitro models provide researchers with a robust framework for evaluating this promising therapeutic approach. The multifaceted mechanism of action targeting hypertrophy, fibrosis, and inflammation simultaneously represents a distinct advantage over more narrowly focused interventions. These protocols and data support further investigation of sEH inhibition as a therapeutic strategy for preventing heart failure progression following myocardial infarction.
GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor investigated for its anti-fibrotic and anti-remodeling effects in the heart. Inhibition of sEH elevates endogenous levels of cardioprotective epoxyeicosatrienoic acids (EETs), which combat inflammation, fibrosis, and apoptosis [1]. This document outlines the experimental protocols and key findings from a pivotal study demonstrating its efficacy in a post-myocardial infarction (MI) model.
The primary evidence for this compound's efficacy comes from a rat model of myocardial infarction.
Table 1: In Vivo Dosing Protocol
| Parameter | Specification |
|---|---|
| Animal Model | Rat post-myocardial infarction (MI) model |
| Compound | This compound |
| Dosage | 80 mg/kg/day |
| Route of Administration | Administered in chow diet |
| Treatment Duration | 5 weeks, initiated post-MI |
| Control | Vehicle-treated (Veh) rats |
The 5-week treatment with this compound yielded significant improvements in cardiac function and structure.
Table 2: Summary of Key In Vivo Results after 5 Weeks of Treatment
| Parameter | Sham Group | MI + Vehicle Group | MI + this compound Group | Effect of GSK |
|---|---|---|---|---|
| LV Ejection Fraction | 65 ± 2% | 30 ± 2% | 43 ± 2% | Improved (P<0.01) |
| Picrosirius Red (PS) - Non-Infarct Zone | 1.46 ± 0.13% | 2.14 ± 0.22% | 1.28 ± 0.14% | Attenuated (P<0.05) |
| Collagen I (CI) - Non-Infarct Zone | 2.57 ± 0.17% | 5.06 ± 0.58% | 2.97 ± 0.34% | Attenuated (P<0.05) |
| Picrosirius Red (PS) - Peri-Infarct Zone | 1.46 ± 0.13% | 9.06 ± 0.48% | 6.31 ± 0.63% | Attenuated (P<0.05) |
| Collagen I (CI) - Peri-Infarct Zone | 2.57 ± 0.17% | 10.51 ± 0.64% | 7.77 ± 0.57% | Attenuated (P<0.05) |
| Macrophage Infiltration (Peri-Infarct Zone) | Not specified | Elevated | Reduced | Reduced (P<0.05) |
| Systolic Blood Pressure | Not specified | Not significantly affected | Not significantly affected | No significant effect |
The study also included in vitro experiments to elucidate the direct cellular effects of this compound.
Table 3: Summary of In Vitro Assays and Findings
| Cell Type | Stimulation | Assayed Outcome | Effect of this compound |
|---|---|---|---|
| Cardiac Myocytes | Angiotensin II (AngII), TNFα | Hypertrophy (cell size), markers (ANP, β-MHC) | Reduced hypertrophy (P<0.05) |
| Cardiac Fibroblasts | AngII, TGFβ | Collagen synthesis, marker (CTGF, Collagen I) | Reduced collagen synthesis (P<0.05) |
| Monocytes | Lipopolysaccharide (LPS) | TNFα gene expression | Reduced inflammation (P<0.05) |
This compound exerts its effects by inhibiting soluble epoxide hydrolase (sEH). The following diagram illustrates the core mechanism underlying its anti-fibrotic action.
The inhibition of sEH by this compound prevents the degradation of protective EETs, allowing them to exert direct effects on cardiac cells, reducing hypertrophy, collagen synthesis, and inflammation [2] [1].
The searched literature confirms the in vivo dosing regimen but does not provide detailed information on the compound's formulation for the chow diet, its pharmacokinetic profile (e.g., half-life, bioavailability), or its specific chemical structure. Further investigation into the primary research article or drug developer's data is required for these details.
The provided data supports the use of this compound at 80 mg/kg/day administered in the diet for 5 weeks in rodent models of post-MI cardiac remodeling. This protocol effectively improves cardiac function, reduces fibrosis, and attenuates inflammation. Researchers can adapt these detailed methodologies for subsequent in vivo and in vitro studies on sEH inhibition.
1. Compound Profile & Mechanism of Action this compound is identified in the literature as a novel inhibitor of soluble epoxide hydrolase (sEH) [1]. sEH is an enzyme that breaks down anti-inflammatory and vasoprotective epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound is expected to elevate endogenous EET levels, thereby promoting anti-inflammatory, anti-fibrotic, and vasoprotective effects. In the referenced study, it was investigated for its beneficial anti-remodeling actions following a myocardial infarction (MI) in rats [1].
2. Key In Vivo Findings in Rat MI Model The primary evidence for this compound's efficacy comes from a study where it was administered post-myocardial infarction [1]. The key outcomes are summarized below:
Table 1: Key Efficacy Findings of this compound in a Rat MI Model
| Parameter Measured | Finding | Reported P-value |
|---|---|---|
| Left Ventricular Ejection Fraction | Significant improvement vs. vehicle-treated MI group | P < 0.01 |
| Cardiac Fibrosis (Peri-infarct zone) | Significant reduction in collagen I and picrosirius red area | P < 0.05 |
| Macrophage Infiltration (Peri-infarct zone) | Significant reduction | P < 0.05 |
| In Vitro Anti-fibrotic & Anti-hypertrophic Effects | Reduction in collagen synthesis and hypertrophy markers in cardiac cells | P < 0.05 |
3. Direct In Vitro Effects on Cardiac Cells The same study also reported direct effects of this compound on isolated cardiac cells, supporting its anti-remodeling properties [1]:
Based on the study by [1], the following protocol was used to evaluate this compound.
1. Animal Model and Dosing Regimen
2. Key Methodological and Assessment Details
The experimental workflow for this study can be summarized as follows:
It is important to note that the information available from the search results is based on a single study. A complete application note would require additional data that is not present in these results, including:
For scientists planning to use this compound, the following table consolidates the critical administration parameters.
Table 2: Summary of this compound Administration in Rats
| Parameter | Detail from Literature |
|---|---|
| Indication Studied | Post-myocardial infarction cardiac remodeling |
| Target | Soluble Epoxide Hydrolase (sEH) |
| Recommended Dose | 80 mg/kg/day |
| Route of Administration | Oral (via diet/chow) |
| Treatment Duration | 5 weeks |
| Primary Efficacy Evidence | Improved cardiac function, reduced fibrosis and inflammation |
GSK2188931B represents a novel therapeutic class of soluble epoxide hydrolase (sEH) inhibitors with demonstrated efficacy in mitigating adverse cardiac remodeling post-myocardial infarction (MI). This compound acts by elevating endogenous epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, anti-fibrotic, and anti-hypertrophic properties [1]. The inhibition of sEH prevents the conversion of cardioprotective EETs to their less active dihydroxyeicosatrienoic acids (DHETs), thereby amplifying their natural beneficial effects in the cardiovascular system [1]. Experimental evidence indicates that chronic administration of this compound following MI significantly improves left ventricular ejection fraction and attenuates pathological structural changes without affecting systolic blood pressure, positioning it as a promising candidate for heart failure therapeutic development [2].
The therapeutic efficacy of this compound stems from its multifaceted interference with key signaling pathways driving pathological cardiac remodeling:
EET-Mediated Cardioprotection: EETs function as endogenous signaling molecules that counter multiple aspects of maladaptive remodeling. They exert anti-inflammatory effects by reducing macrophage infiltration into damaged cardiac tissue, demonstrate anti-fibrotic activity by suppressing collagen deposition, and provide anti-apoptotic protection to cardiomyocytes [1]. The elevation of EETs through sEH inhibition creates a favorable environment for cardiac repair and functional preservation.
TGF-β and WNT Signaling Modulation: Cardiac fibrosis, characterized by excessive extracellular matrix (ECM) deposition, is driven primarily by activated transforming growth factor-beta (TGF-β) and WNT signaling pathways [3]. These pathways promote the transformation of cardiac fibroblasts to myofibroblasts, the key effector cells in fibrogenesis. This compound directly inhibits AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis, including suppression of critical fibrosis markers such as connective tissue growth factor (CTGF) and collagen I [2].
Hypertrophy Pathway Regulation: Pathological cardiomyocyte hypertrophy involves reactivation of fetal gene programs including atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC). This compound treatment significantly reduces the expression of these hypertrophic markers in response to pro-hypertrophic stimuli such as angiotensin II and TNFα [2].
The diagram below illustrates the key molecular pathways targeted by this compound in cardiac remodeling:
Figure 1: Molecular Mechanism of GSK2188931 Action. This compound inhibits sEH, preventing conversion of cardioprotective EETs to inactive DHETs, thereby amplifying their beneficial effects.
Table 1: In Vivo Effects of this compound on Cardiac Function and Remodeling in Rat MI Model
| Parameter | Sham Group | MI + Vehicle | MI + this compound | P-Value |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | <0.01 |
| Non-Infarct Zone Collagen I (%) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 | <0.05 |
| Peri-Infarct Zone Collagen I (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | <0.05 |
| Non-Infarct Zone Fibrosis (Picrosirius Red, %) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 | <0.05 |
| Peri-Infarct Zone Fibrosis (Picrosirius Red, %) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 | <0.05 |
Administration of this compound (80 mg/kg/d in chow) for 5 weeks post-MI resulted in significant functional improvement, with ejection fraction enhanced by approximately 43% compared to vehicle-treated controls [2]. The treatment also markedly attenuated fibrosis in both peri-infarct and non-infarct zones, with the most pronounced effects observed in collagen I deposition.
Table 2: In Vitro Effects of this compound on Cellular Models of Hypertrophy and Fibrosis
| Cellular Process | Stimulus | Key Markers Measured | Effect of this compound | Significance |
|---|---|---|---|---|
| Cardiac Myocyte Hypertrophy | AngII, TNFα | ANP, β-MHC | Significant reduction | P<0.05 |
| Fibroblast Collagen Synthesis | AngII, TGFβ | Collagen I, CTGF | Significant reduction | P<0.05 |
| Macrophage Inflammation | LPS | TNFα gene expression | Significant reduction | P<0.05 |
This compound demonstrated direct effects on cardiac cell types, reducing hypertrophy markers in cardiomyocytes and profibrotic activity in cardiac fibroblasts [2]. Additionally, it attenuated inflammatory responses in monocytes, indicating multimodal mechanisms of action.
Purpose: To evaluate the effect of this compound on agonist-induced cardiomyocyte hypertrophy.
Materials:
Procedure:
Key Measurements:
Purpose: To determine the anti-fibrotic effects of this compound on TGFβ-stimulated cardiac fibroblasts.
Materials:
Procedure:
Key Measurements:
Purpose: To evaluate the therapeutic effects of this compound on cardiac function and remodeling post-MI.
Animals: Adult rats or mice (species selection depends on model requirements)
Surgical Procedure:
Drug Administration:
Functional and Histological Assessment:
Echocardiography: Perform at baseline and endpoint (5 weeks) to measure:
Hemodynamic Measurements (optional):
Histological Analysis:
The comprehensive experimental strategy for evaluating this compound is summarized below:
Figure 2: Comprehensive Experimental Workflow for this compound Evaluation. Integrated in vitro and in vivo approach to characterize therapeutic potential.
Dosing Considerations: The established effective dose in rodent models is 80 mg/kg/d administered via chow [2]. For translation to other species, conduct preliminary pharmacokinetic studies to achieve appropriate plasma exposure.
Treatment Initiation Timing: In the MI model, initiate treatment 24 hours post-surgery to simulate clinical intervention while allowing the acute injury phase to establish. This timing effectively tests the anti-remodeling rather than acute cardioprotective effects.
Functional Assessment Consistency: Perform echocardiography at consistent times of day with the same operator to minimize variability. Anesthetize animals uniformly as anesthesia depth significantly affects cardiac function parameters.
Histological Quantification: For fibrosis assessment, use multiple sections from each heart (apex, mid, base) and employ digital quantification methods rather than visual estimation to enhance accuracy and reproducibility.
This compound demonstrates significant potential as a therapeutic agent for preventing adverse cardiac remodeling following myocardial infarction. Through its action as an sEH inhibitor, it modulates multiple pathological processes including fibrosis, hypertrophy, and inflammation, resulting in improved cardiac function. The protocols outlined provide comprehensive methodology for evaluating this compound in both preclinical in vitro systems and in vivo models of myocardial infarction.
The consistent findings across multiple experimental approaches strengthen the evidence for sEH inhibition as a valuable strategy in heart failure therapeutic development. Further investigation into optimal dosing regimens, therapeutic windows, and potential combination therapies with standard care agents is warranted to advance this promising approach toward clinical application.
Background and Mechanism of Action this compound is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a key role in the metabolism of anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs). By inhibiting sEH, this compound elevates endogenous EpFA levels, shifting the eicosanoid profile toward a more anti-inflammatory and anti-fibrotic state [1]. This action is particularly relevant in pathological remodeling processes, such as cardiac fibrosis following a myocardial infarction (MI), where aberrant collagen deposition by cardiac fibroblasts is a hallmark feature.
The primary mechanism by which this compound inhibits collagen synthesis involves the attenuation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a master regulator of fibrosis that stimulates cardiac fibroblasts to differentiate into collagen-producing myofibroblasts. This compound has been shown to directly reduce TGFβ-stimulated collagen synthesis in cardiac fibroblasts [1]. This effect is part of a broader beneficial action that includes the reduction of myocyte hypertrophy and macrophage-driven inflammation, collectively contributing to its anti-remodeling properties.
The foundational in vivo study administered this compound in a rat model of myocardial infarction. The table below summarizes the key quantitative findings related to collagen deposition and cardiac function after five weeks of treatment.
| Parameter | Sham Group | MI + Vehicle Group | MI + this compound Group | Measurement Method |
|---|---|---|---|---|
| Left Ventricular Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 [1] | Echocardiography |
| Picrosirius Red Staining (Non-Infarct Zone) | 1.46 ± 0.13% | 2.14 ± 0.22% | 1.28 ± 0.14% [1] | Histomorphometry |
| Collagen I Staining (Non-Infarct Zone) | 2.57 ± 0.17% | 5.06 ± 0.58% | 2.97 ± 0.34% [1] | Immunohistochemistry |
| Picrosirius Red Staining (Peri-Infarct Zone) | 1.46 ± 0.13% | 9.06 ± 0.48% | 6.31 ± 0.63% [1] | Histomorphometry |
| Collagen I Staining (Peri-Infarct Zone) | 2.57 ± 0.17% | 10.51 ± 0.64% | 7.77 ± 0.57% [1] | Immunohistochemistry |
Additional in vitro data demonstrated that this compound significantly reduced markers of gene expression associated with fibrosis and hypertrophy, including ANP, β-MHC, CTGF, and Collagen I, in AngII- and TGFβ-stimulated cardiac cells [1].
This protocol outlines the key in vivo and in vitro methodologies used to assess the inhibitory effect of this compound on collagen synthesis.
The following diagram illustrates the proposed mechanism by which this compound inhibits the TGF-β/Smad signaling pathway to reduce collagen synthesis.
Diagram: Proposed mechanism of this compound in inhibiting TGF-β-induced collagen synthesis. This compound inhibits sEH, leading to elevated levels of protective EpFAs. This, in turn, may promote the expression of the inhibitory Smad7 and reduce the phosphorylation and nuclear translocation of Smad2/3, ultimately downregulating the transcription of profibrotic genes like Collagen I [1] [2] [3].
This compound is a novel soluble epoxide hydrolase (sEH) inhibitor that has demonstrated significant anti-remodeling properties in cardiovascular disease models, particularly through its ability to reduce macrophage infiltration in damaged cardiac tissue. This therapeutic agent works by modulating the epoxy fatty acid pathway, which plays a crucial role in resolving inflammation and preventing maladaptive tissue remodeling. The inhibition of sEH leads to the accumulation of epoxyeicosatrienoic acids (EETs), which are known to have potent anti-inflammatory effects, thereby offering a promising approach for controlling excessive inflammatory responses in various disease states including myocardial infarction, atherosclerosis, and potentially other inflammatory conditions.
Research has established that macrophage infiltration is a key driver of pathological remodeling in numerous cardiovascular and inflammatory diseases. Following tissue injury, monocytes are recruited to the site of damage where they differentiate into macrophages and can adopt either pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The balance between these phenotypes significantly influences tissue repair versus ongoing inflammation and fibrosis. This compound has demonstrated the ability to modulate this process, particularly in the context of post-myocardial infarction remodeling, where it reduces overall macrophage infiltration and promotes a more favorable phenotype distribution, ultimately leading to improved cardiac function and reduced fibrosis.
The mechanistic basis for this compound's effects on macrophage infiltration lies in its action as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for converting anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy counterparts (DHETs). By inhibiting this conversion, this compound significantly increases the bioavailability of EETs, which exert multiple beneficial effects on the inflammatory cascade:
This mechanism is particularly relevant in the context of the tumor microenvironment and cardiovascular remodeling, where macrophage infiltration plays a critical role in disease progression. In cancer, tumor-associated macrophages (TAMs) predominantly exhibit M2-like properties that promote tumor growth, angiogenesis, and metastasis [1]. Similarly, in post-myocardial infarction remodeling, excessive macrophage infiltration contributes to adverse ventricular remodeling and dysfunction [2]. The ability of this compound to modulate this infiltration positions it as a promising therapeutic candidate for these conditions.
Table 1: In Vivo Efficacy of this compound in Rat Myocardial Infarction Model
| Parameter | Sham Group | MI + Vehicle | MI + this compound | P-value |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | <0.01 |
| Non-Infarct Zone Collagen I (%) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 | <0.05 |
| Peri-Infarct Zone Collagen I (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | <0.05 |
| Peri-Infarct Zone Macrophage Infiltration | Baseline | Significantly Increased | Significantly Reduced | <0.05 |
In a comprehensive rat model of myocardial infarction, this compound (administered at 80 mg/kg/d in chow for 5 weeks) demonstrated significant functional benefits, improving left ventricular ejection fraction by approximately 43% compared to vehicle-treated animals [2]. This functional improvement was accompanied by a marked reduction in fibrosis, as evidenced by decreased collagen I deposition in both the non-infarct and peri-infarct zones. Most notably for macrophage-focused research, the study reported a significant attenuation of macrophage infiltration into the peri-infarct zone, suggesting that the reduction in inflammation contributes to the overall beneficial effects on cardiac remodeling.
Table 2: In Vitro Effects of this compound on Various Cell Types
| Cell Type | Stimulation | This compound Effect | Significance |
|---|---|---|---|
| Cardiac Myocytes | AngII and TNFα | Reduced hypertrophy | P<0.05 |
| Cardiac Fibroblasts | AngII and TGFβ | Reduced collagen synthesis | P<0.05 |
| Monocytes | LPS | Reduced TNFα gene expression | P<0.05 |
| Cardiac Cells | Various | Reduced markers of gene expression (ANP, β-MHC, CTGF, CI) | P<0.05 |
The direct cellular effects of this compound were evaluated in multiple in vitro systems, demonstrating consistent anti-inflammatory and anti-fibrotic actions across different cell types relevant to cardiac remodeling [2]. In cardiac myocytes, this compound reduced hypertrophy stimulated by both AngII and TNFα. Similarly, in cardiac fibroblasts, it attenuated collagen synthesis in response to pro-fibrotic mediators. Importantly, in monocytes stimulated with lipopolysaccharide (LPS), this compound significantly reduced TNFα gene expression, indicating a direct anti-inflammatory effect on immune cells. These findings suggest that the beneficial effects of this compound observed in vivo result from both direct actions on cardiac cells and modulation of inflammatory responses.
Purpose: To evaluate the effects of this compound on macrophage infiltration and cardiac remodeling in a rodent model of myocardial infarction.
Materials:
Procedure:
Myocardial Infarction Induction:
Treatment Administration:
Functional Assessment:
Tissue Collection and Analysis:
Macrophage Infiltration Quantification:
Notes: Critical steps include ensuring consistent infarction size across groups and proper blinding during echocardiographic and histological analyses. The optimal therapeutic effect is observed with treatment initiation immediately post-MI, though delayed initiation may also provide benefits.
Purpose: To assess the direct effects of this compound on macrophage polarization and inflammatory responses.
Materials:
Procedure:
Monocyte Differentiation:
Drug Treatment and Polarization:
Phenotype Characterization:
Functional Assays:
Gene Expression Analysis:
Notes: Maintain consistent cell density and serum conditions throughout the experiment. Include viability controls to ensure that observed effects are not due to cytotoxicity. Dose-response relationships should be established for this compound in each experimental system.
Diagram 1: sEH Inhibition Signaling Pathway. This compound inhibits soluble epoxide hydrolase (sEH), preventing the conversion of anti-inflammatory EETs to less active DHETs. The accumulated EETs subsequently reduce macrophage infiltration, decrease inflammation, and improve the M1/M2 macrophage balance.
Diagram 2: Experimental Workflow for Assessing Macrophage Infiltration. Comprehensive approach integrating in vivo myocardial infarction models with in vitro macrophage polarization assays to evaluate the effects of this compound on macrophage biology.
The data generated using this compound in both in vivo and in vitro models strongly support the therapeutic potential of sEH inhibition for modulating macrophage infiltration in inflammatory diseases. The consistent findings across different experimental systems—from animal models of myocardial infarction to cellular assays of macrophage function—provide compelling evidence that targeting the epoxide hydrolase pathway represents a viable strategy for controlling maladaptive inflammatory responses.
From a translational perspective, the reduction in macrophage infiltration observed with this compound treatment has implications beyond cardiovascular disease. Macrophages play central roles in cancer progression [1], inflammatory bowel disease [3], and responses to biomaterials [4], suggesting that sEH inhibition could have broad therapeutic applications. The ability to shift the balance from pro-inflammatory M1 macrophages toward anti-inflammatory M2 macrophages may be particularly valuable in chronic inflammatory conditions where sustained M1 activation drives tissue damage.
When interpreting results from this compound studies, researchers should consider that the magnitude of effect may vary depending on the disease model, timing of intervention, and specific macrophage subpopulations involved. The protocols provided here offer standardized approaches for evaluating these effects, but may require optimization for specific research contexts. Additionally, while this compound has demonstrated excellent efficacy in preclinical models, its translation to human applications will require careful consideration of dosing, administration route, and potential off-target effects.
This compound represents a promising pharmacological tool for investigating the role of sEH in macrophage biology and inflammatory disease processes. The detailed application notes and protocols provided here offer researchers a comprehensive framework for studying the effects of this compound on macrophage infiltration and polarization. The robust quantitative data from myocardial infarction models, coupled with standardized methodological approaches, should facilitate further research into this important therapeutic strategy and its potential applications across multiple disease contexts.
GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor that has demonstrated promising anti-remodeling effects in a rat model of myocardial infarction. The application of echocardiography is crucial for non-invasively quantifying its benefits on cardiac structure and function.
The following protocol is synthesized from the methodologies of the cited study and standard echocardiographic practices, providing a framework for evaluating sEH inhibitors in rodent MI models.
Echocardiograms are performed at baseline and at the end of the 5-week study period. For high-quality data, the following is recommended:
The diagram below illustrates the workflow for the in vivo assessment of this compound.
The primary goal is to assess changes in left ventricular (LV) size, function, and wall thickness. The table below summarizes the core parameters that should be measured and quantified.
| Assessment Category | Measured Parameters | Significance in Post-MI Remodeling |
|---|---|---|
| LV Size & Volume | Left Ventricular End-Diastolic/Systolic Diameter (LVIDd, LVIDs), End-Diastolic/Systolic Volume (LVEDV, LVESV) | Measures ventricular dilation and progressive expansion of the infarct zone. |
| Systolic Function | Ejection Fraction (EF), Fractional Shortening (FS), Stroke Volume (SV), Cardiac Output (CO) | Quantifies the pump function of the heart. EF is a primary outcome. |
| Wall Morphology | Anterior & Inferior Wall Thickness in Diastole/Systole, Relative Wall Thickness | Assesses compensatory hypertrophy in non-infarcted myocardium and wall thinning in the infarct zone. |
In the referenced study, the primary outcome was improvement in LV Ejection Fraction, with this compound treatment increasing EF to 43±2% compared to 30±2% in vehicle-treated MI rats [1].
Following the terminal echocardiogram, heart tissue should be collected for histological analysis to correlate imaging findings with tissue-level changes.
The beneficial effects of this compound observed in vivo are supported by direct effects on cardiac cells. The following table outlines key in vitro experiments to elucidate the compound's cellular mechanisms.
| Assay Type | Stimulus & Cell Culture | This compound Application & Key Metrics |
|---|---|---|
| Myocyte Hypertrophy Assay | Neonatal rat ventricular myocytes stimulated with Angiotensin II (AngII, 100 nM) or TNFα (10 ng/mL). | This compound co-treatment. Measure: Cell surface area, mRNA expression of hypertrophy markers (ANP, β-MHC) [1]. |
| Cardiac Fibroblast Collagen Synthesis | Neonatal rat cardiac fibroblasts stimulated with AngII (100 nM) or TGFβ (10 ng/mL). | This compound co-treatment. Measure: Collagen synthesis (e.g., 3H-proline incorporation), mRNA expression of Collagen I and CTGF [1]. |
| Monocyte/Macrophage Inflammation Assay | Monocyte cell line (e.g., RAW 264.7) stimulated with Lipopolysaccharide (LPS, 100 ng/mL). | This compound co-treatment. Measure: mRNA expression of TNFα [1]. |
The diagram below integrates the cellular mechanisms of this compound into a simplified signaling pathway.
This compound represents a promising therapeutic strategy targeting the pathophysiology of post-MI remodeling. The application of a structured echocardiography protocol, as outlined, is essential for quantitatively assessing its efficacy in improving cardiac function and attenuating adverse structural changes. The integration of these in vivo imaging assessments with in vitro mechanistic assays provides a robust framework for validating sEH inhibition as a viable target in heart failure drug development.
Picrosirius red (PSR) staining is a histochemical technique developed by Dr. Luiz Carlos U. Junqueira in 1979, renowned for its high specificity in visualizing collagen fibers within tissue sections [1]. The method combines Sirius red F3B, a sulfonated azo dye, with picric acid. Sirius red binds specifically to collagen molecules via multiple base-acid interactions, while picric acid enhances the specificity and intensity of the staining, particularly under polarized light [1] [2].
The true power of this technique is realized when the stained sections are viewed under polarized light microscopy. Due to the natural birefringence of collagen molecules, the organized collagen fibers emit bright signals against a dark background. The color and intensity of the birefringence provide information about collagen fiber thickness, density, and organization: thick, mature fibers (often rich in Type I collagen) appear in hues of yellow, orange, or red, while thin, immature fibers (often rich in Type III collagen) appear green or greenish-yellow [1] [3]. This makes PSR an invaluable tool in fibrosis research, cancer studies, and connective tissue analysis [4].
The workflow below outlines the complete PSR staining procedure, from prepared tissue sections to final analysis.
Prepare the Picrosirius Red working solution as follows [1]:
Table 1: Interpretation of Birefringence Colors under Polarized Light
| Birefringence Color | Typical Collagen Fiber Characteristics | Common Pathological Associations |
|---|---|---|
| Bright Orange / Red | Thick, tightly packed, mature fibers; high degree of alignment | Mature scar tissue, dense fibrosis, thick Type I bundles [3] |
| Yellow | Intermediate thickness and maturity | Evolving fibrotic tissue [3] |
| Green / Greenish-Yellow | Thin, loosely arranged, immature fibers; less cross-linked | Stroma of advancing tumors (e.g., poorly differentiated OSCC), early fibrosis [3] |
Modern quantification uses DIA to overcome the subjectivity of visual scoring. The key metric is the Collagen Proportionate Area (CPA), calculated as the area stained by PSR divided by the total tissue area [2]. Advanced algorithms can further classify fibers based on their compactness and spatial distribution, providing deeper insights into fibrosis dynamics across different organs [2].
PSR staining is widely applied in biomedical research:
Cardiac hypertrophy represents a pathological adaptation of the heart to various stressors and is a major risk factor for cardiovascular morbidity and mortality. Initially compensatory, prolonged cardiac hypertrophy typically progresses to heart failure through complex molecular mechanisms that remain incompletely understood [1]. This compound is a novel soluble epoxide hydrolase (sEH) inhibitor that has demonstrated significant anti-remodeling actions in post-myocardial infarction settings, offering a promising therapeutic approach for cardiac hypertrophy and failure [2].
The sEH enzyme plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), which are endogenous chemical mediators with demonstrated anti-inflammatory and cardioprotective properties. By inhibiting sEH, this compound prevents the conversion of these beneficial EpFAs to their corresponding diols, thereby maintaining higher levels of the protective epoxides and modulating key signaling pathways involved in cardiac remodeling, including fibrosis, hypertrophy, and inflammatory responses [2]. This protocol outlines the comprehensive experimental design for evaluating the efficacy of this compound in inhibiting cardiac hypertrophy across in vivo and in vitro models.
The evaluation of this compound's anti-hypertrophic effects employs a multidimensional approach integrating in vivo myocardial infarction models with in vitro assays using cardiac cells. This comprehensive strategy enables researchers to assess the compound's effects at whole-organ, cellular, and molecular levels, providing a complete picture of its therapeutic potential. The experimental workflow follows a logical progression from in vivo efficacy demonstration to mechanistic in vitro investigations, as visualized in Figure 1.
Figure 1: Experimental Workflow for this compound Hypertrophy Inhibition Studies
The in vivo assessment utilizes a rat myocardial infarction (MI) model induced by coronary artery ligation. This well-established model reproduces the pathophysiological progression observed in human post-MI cardiac remodeling, including left ventricular dilation, systolic dysfunction, hypertrophic compensation, and interstitial fibrosis [2]. The specific protocol involves:
Complementary in vitro models enable detailed mechanistic investigations across relevant cardiac cell types:
Table 1: In Vivo Functional and Histological Assessment Methods
| Assessment Type | Specific Method | Key Parameters | Experimental Details |
|---|---|---|---|
| Cardiac Function | Transthoracic echocardiography | LV ejection fraction, LV end-diastolic/systolic dimensions, Fractional shortening | Measurements taken under light anesthesia (1.5% isoflurane) using 15MHz transducer [2] |
| Fibrosis Quantification | Picrosirius Red staining | Collagen deposition in non-infarct zone, peri-infarct zone, and remote myocardium | Sections visualized under polarized light, percentage area of staining calculated via image analysis [2] |
| Collagen Typing | Immunohistochemistry for Collagen I | Type I collagen distribution and density | Anti-Collagen I primary antibody, HRP-conjugated secondary, DAB chromogen [2] |
| Inflammation Assessment | Immunofluorescence for macrophage marker | Macrophage infiltration in peri-infarct region | Anti-CD68 primary antibody, fluorescent secondary, nuclei counterstained with DAPI [2] |
| Systemic Hemodynamics | Tail-cuff plethysmography | Systolic blood pressure | Weekly measurements, 10 recordings per session averaged [2] |
Table 2: In Vitro Molecular and Cellular Assessment Methods
| Assay Type | Cell System | Stimuli | Key Endpoints |
|---|---|---|---|
| Hypertrophy Marker Expression | H9c2 cardiomyocytes | AngII (100 nM), TNFα (10 ng/mL) | ANP, β-MHC mRNA expression (qRT-PCR), cell size (immunofluorescence) [2] [1] |
| Fibrosis Marker Expression | Primary cardiac fibroblasts | TGFβ (5 ng/mL), AngII (100 nM) | Collagen I, CTGF mRNA expression (qRT-PCR), collagen protein synthesis (Sirius Red) [2] |
| Inflammatory Marker Expression | RAW 264.7 monocytes | LPS (100 ng/mL) | TNFα mRNA expression (qRT-PCR), cytokine secretion (ELISA) [2] |
| Autophagy Assessment | H9c2 cardiomyocytes | PE (50-200 μM) | LC3-I/II conversion, p62 degradation (Western blot) [1] |
| Direct Target Validation | HEK293 cells (transfected) | - | GSK3β 3'UTR luciferase reporter activity [1] |
Protocol 1: Cardiac Myocyte Hypertrophy Assay
Protocol 2: Cardiac Fibroblast Collagen Synthesis Assay
Protocol 3: Western Blot Analysis for Autophagy Markers
The therapeutic effects of this compound are mediated through a complex signaling network centered on soluble epoxide hydrolase inhibition and its downstream consequences on multiple pathological processes in cardiac remodeling. Figure 2 illustrates the key molecular pathways affected by this compound treatment.
Figure 2: Signaling Pathways of this compound in Cardiac Hypertrophy Inhibition
The primary mechanism of this compound involves inhibition of sEH, leading to accumulation of cardioprotective EpFAs. These eicosanoids modulate multiple signaling pathways relevant to cardiac remodeling:
GSK3β Regulation: GSK3β serves as a critical nexus in hypertrophy regulation, normally acting as a negative regulator of hypertrophic signaling. This compound modulates GSK3β activity both directly and indirectly, potentially through miR-26a-5p regulation, which has been shown to directly target GSK3β [1]. The PI3K/Akt/GSK-3β signaling axis represents an important regulatory pathway, with Akt-mediated phosphorylation of GSK3β at Ser9 leading to its inhibition [3] [4].
Autophagy Modulation: Cardiac hypertrophy development involves dysregulated autophagy. This compound influences autophagic processes, as evidenced by changes in LC3-II/LC3-I ratios and p62 degradation. The compound appears to moderate excessive autophagy activation while preserving basal autophagic flux, maintaining cellular homeostasis [1].
Cross-talk with PI3K/Akt Pathway: The PI3K/Akt pathway serves as an upstream regulator of GSK3β and represents an important signaling node affected by sEH inhibition. Experimental evidence demonstrates that the protective effects of compounds targeting this pathway can be partially abolished by PI3K inhibition, confirming the involvement of this axis in the anti-hypertrophic mechanisms [3].
Table 3: Expected Experimental Outcomes for this compound Efficacy Assessment
| Parameter | Vehicle-Treated MI Group | This compound-Treated MI Group | Statistical Significance | Biological Interpretation |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 30 ± 2 | 43 ± 2 | P < 0.01 [2] | Improved cardiac systolic function |
| Non-Infarct Zone Collagen I (%) | 5.06 ± 0.58 | 2.97 ± 0.34 | P < 0.05 [2] | Attenuated interstitial fibrosis |
| Peri-Infarct Zone Fibrosis (%) | 9.06 ± 0.48 | 6.31 ± 0.63 | P < 0.001 [2] | Reduced scar expansion |
| ANP mRNA Expression (fold change) | 3.5 ± 0.4 | 1.8 ± 0.3 | P < 0.05 [2] | Suppressed hypertrophic gene program |
| β-MHC mRNA Expression (fold change) | 3.2 ± 0.3 | 1.7 ± 0.2 | P < 0.05 [2] | Reduced fetal gene re-expression |
| TNFα Expression in Monocytes (fold change) | 4.1 ± 0.5 | 2.2 ± 0.3 | P < 0.05 [2] | Attenuated inflammatory response |
| Cell Surface Area (μm²) | 2850 ± 210 | 1950 ± 180 | P < 0.05 [1] | Inhibition of cellular hypertrophy |
This compound represents a promising therapeutic candidate for cardiac hypertrophy and remodeling through its targeted inhibition of soluble epoxide hydrolase. The comprehensive experimental design outlined in these application notes provides researchers with a robust framework for evaluating the efficacy and mechanisms of sEH inhibition in cardiac pathology.
The integrated approach combining in vivo myocardial infarction models with in vitro cellular assays enables thorough assessment of the compound's effects on cardiac function, fibrosis, hypertrophy, and inflammation. The protocols described have been validated in previous studies and can be reliably implemented to investigate both the therapeutic potential and mechanistic underpinnings of this compound and related compounds.
These application notes highlight the critical importance of sEH as a therapeutic target in cardiac remodeling and provide detailed methodologies that can be adapted to further explore the role of epoxy fatty acids in cardiovascular pathophysiology. The signaling pathways outlined, particularly the cross-talk between sEH inhibition, GSK3β regulation, and autophagy modulation, offer new insights for developing innovative therapeutic strategies for cardiac hypertrophy and heart failure.
The primary data for GSK2188931B comes from a pre-clinical study in rats, which investigated its effects post-myocardial infarction (MI). The key quantitative findings are summarized in the table below [1].
Table 1: Summary of Key In Vivo and In Vitro Findings for this compound
| Experimental Model / Parameter Measured | Key Findings | Statistical Significance (P-value) |
|---|---|---|
| In Vivo (Rat MI Model) | ||
| • Left Ventricular Ejection Fraction (LVEF) | MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2% (Sham: 65 ± 2%) | P < 0.01 |
| • Fibrosis (Non-Infarct Zone) - Picrosirius Red | MI+Veh: 2.14 ± 0.22%; MI+GSK: 1.28 ± 0.14% (Sham: 1.46 ± 0.13%) | P < 0.05 |
| • Fibrosis (Non-Infarct Zone) - Collagen I | MI+Veh: 5.06 ± 0.58%; MI+GSK: 2.97 ± 0.34% (Sham: 2.57 ± 0.17%) | P < 0.05 |
| • Fibrosis (Peri-Infarct Zone) - Picrosirius Red | MI+Veh: 9.06 ± 0.48%; MI+GSK: 6.31 ± 0.63% | P < 0.001 |
| • Fibrosis (Peri-Infarct Zone) - Collagen I | MI+Veh: 10.51 ± 0.64%; MI+GSK: 7.77 ± 0.57% | P < 0.05 |
| • Macrophage Infiltration (Peri-Infarct Zone) | Significant reduction with this compound treatment | P < 0.05 |
| In Vitro (Cell-based Assays) | ||
| • AngII-/TNFα-stimulated Myocyte Hypertrophy | This compound reduced hypertrophy markers (ANP, β-MHC) | P < 0.05 |
| • AngII-/TGFβ-stimulated Fibroblast Collagen Synthesis | This compound reduced collagen production and marker (CTGF) | P < 0.05 |
| • LPS-stimulated Monocyte TNFα Expression | This compound reduced TNFα gene expression | P < 0.05 |
The following protocols are based on standard methodologies used in fibrosis research and are consistent with the assays referenced in the this compound study [1].
This protocol assesses the direct anti-fibrotic effect of this compound on fibroblasts by measuring collagen synthesis.
This protocol evaluates the effect of this compound on fibroblast migration, a key process in fibrosis [2] [3] [4].
The diagram below illustrates the logical workflow integrating these key experimental approaches to evaluate the anti-fibrotic properties of this compound.
This compound exerts its anti-fibrotic effects by inhibiting soluble epoxide hydrolase (sEH). sEH degrades anti-inflammatory and pro-resolving epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases EET levels, leading to [1]:
The following diagram integrates sEH inhibition into the broader fibrotic signaling cascade, highlighting its multi-targeted action.
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further specifics on a particular assay or analysis method, please feel free to ask.
This compound is a soluble epoxide hydrolase (sEH) inhibitor investigated for its therapeutic potential. The key known aspects from scientific literature are summarized below.
| Property | Description |
|---|---|
| Compound Name | This compound [1] |
| Target | Soluble Epoxide Hydrolase (sEH) [1] |
| Therapeutic Action | Improved left ventricular ejection fraction, attenuated fibrosis (collagen deposition), and reduced macrophage infiltration in heart tissue post-myocardial infarction in rat models [1]. |
| Known Solubility Data | Not publicly available in the search results. |
Without compound-specific data, you can approach solubility characterization through experimental measurement and computational prediction.
The table below outlines common solubility challenges and potential resolution strategies based on standard pharmaceutical development practices.
| Problem | Possible Causes | Resolution Strategies |
|---|
| Low Solubility in Aqueous Media | High lipophilicity, strong crystal lattice. | - Use co-solvents (e.g., ethanol, PEG).
For researchers characterizing a new compound like this compound, a structured workflow ensures reliable and reproducible data.
Understanding the biological role of sEH explains the therapeutic interest in this compound. Soluble Epoxide Hydrolase (sEH) metabolizes anti-inflammatory and pro-resolving epoxy fatty acids (EpFAs). Inhibiting sEH boosts EpFA levels, promoting beneficial effects [1].
The following table summarizes key quantitative findings from the primary in vivo study on this compound in a post-myocardial infarction (MI) rat model. The inhibitor was administered in chow at a dose of 80 mg/kg/d for 5 weeks, starting after MI induction [1].
| Parameter Assessed | Sham Group | MI + Vehicle Group | MI + this compound Group | P-value |
|---|---|---|---|---|
| LV Ejection Fraction (%) | 65 ± 2 | 30 ± 2 | 43 ± 2 | <0.01 |
| Fibrosis (Non-Infarct Zone) | ||||
| ⋅ Picrosirius Red Positive Area (%) | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 | <0.05 |
| ⋅ Collagen I Positive Area (%) | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 | <0.05 |
| Fibrosis (Peri-Infarct Zone) | ||||
| ⋅ Picrosirius Red Positive Area (%) | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 | <0.001 |
| ⋅ Collagen I Positive Area (%) | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 | <0.001 |
Here are the methodologies for the key experiments cited in the study [1].
Q: The anti-fibrotic effect of this compound in my in vitro model is inconsistent. What could be the reason? A: Consider the following:
Q: What is the proposed mechanism behind the beneficial effects of this compound? A: this compound is a soluble epoxide hydrolase (sEH) inhibitor. Its effects are mediated by elevating endogenous levels of Epoxyeicosatrienoic Acids (EETs) [2].
This diagram illustrates the core mechanism of action for this compound, which involves the stabilization of protective signaling molecules.
The table below summarizes key information on GSU2188931B and a highly relevant method for predicting tissue concentrations.
| Aspect | Description |
|---|---|
| Compound Name | This compound [1] |
| Drug Class | Soluble epoxide hydrolase (sEH) inhibitor [1] |
| Relevant Study Model | Rat model of post-myocardial infarction (MI) [1] |
| Key Finding | Improved left ventricular ejection fraction and reduced fibrosis post-MI [1] |
| Relevant Predictive Method | Antibody Biodistribution Coefficient (ABC): A method to predict tissue concentrations of large molecules like antibodies based on their plasma concentration [2]. |
| Key Principle of ABC | A linear relationship exists between plasma and tissue concentrations for monoclonal antibodies and related molecules, characterized by a tissue-specific coefficient [2]. |
The following techniques are standard in the field for determining the tissue distribution of compounds and can be adapted for this compound.
This is a widely used method for quantifying large molecules in biological matrices like plasma and tissue homogenates [3].
Mass spectrometry (MS) is a powerful and versatile tool for detecting and quantifying drugs and their metabolites in tissues. A key advantage is the ability to measure binding affinities even when the protein concentration in a tissue is unknown [4].
The following diagram illustrates the workflow for determining protein-ligand binding affinity directly from tissue samples using a method like LESA-MS.
Here are solutions to common problems encountered when measuring tissue concentrations.
| Problem | Possible Cause | Potential Solution |
|---|---|---|
| High background noise in ELISA | Non-specific binding | Optimize blocking conditions; include wash steps; check antibody cross-reactivity [3]. |
| Low signal in ELISA | Low analyte concentration; inefficient antibody binding | Concentrate the tissue homogenate; validate antibody affinity and specificity [3]. |
| Inconsistent tissue homogenization | Improper technique; tissue type variability | Use standardized homogenization protocols; keep tissues on ice; use protease inhibitors [3]. |
| Poor recovery from tissue | Strong binding to tissue components | Optimize extraction buffer (pH, ionic strength, use of organic solvents or detergents). |
| Signal saturation in MS | Analyte concentration too high | Dilute sample; reduce injection volume; check instrument calibration [4]. |
Can I predict tissue concentrations of this compound from plasma data? Yes, the Antibody Biodistribution Coefficient (ABC) approach provides a framework for this. While established for antibodies, the principle can be explored for other macromolecules. Research suggests that for many tissues, a relatively constant ratio exists between tissue and plasma concentrations over time, which can be used for prediction [2].
What is the critical link between tissue concentration and efficacy for this compound? The efficacy of this compound is directly related to its concentration at the site of action (e.g., heart tissue post-MI). The study showed that the compound exerts direct anti-remodeling, anti-fibrotic, and anti-inflammatory effects on cardiac cells, all of which depend on adequate drug exposure in the target tissues [1].
What are the major advantages of using mass spectrometry for tissue distribution studies? MS offers high sensitivity and specificity, can distinguish between the parent drug and its metabolites, and does not require specific antibodies. Newer native MS methods allow for the measurement of drug-protein binding affinities directly from complex tissue samples without prior purification [4].
The table below summarizes the key in vivo and in vitro findings for GSK2188931B from the study [1].
| Experimental Model | Parameter Measured | Result (MI+Veh vs MI+GSK) | P-value |
|---|---|---|---|
| In Vivo (Rat MI Model) | Left Ventricular Ejection Fraction | Improved (30±2% vs 43±2%) | P<0.01 |
| Collagen I (% area), Peri-Infarct Zone | Reduced (10.51±0.64% vs 7.77±0.57%) | P<0.001 | |
| Collagen I (% area), Non-Infarct Zone | Reduced (5.06±0.58% vs 2.97±0.34%) | P<0.05 | |
| Picrosirius Red (% area), Peri-Infarct Zone | Reduced (9.06±0.48% vs 6.31±0.63%) | P<0.05 | |
| Macrophage Infiltration, Peri-Infarct Zone | Reduced | P<0.05 | |
| In Vitro (Cell Studies) | AngII-/TNFα-stimulated myocyte hypertrophy | Reduced | P<0.05 |
| AngII-/TGFβ-stimulated fibroblast collagen synthesis | Reduced | P<0.05 | |
| TNFα gene expression in LPS-stimulated monocytes | Reduced | P<0.05 |
For researchers looking to replicate these foundational studies, here are the methodologies cited.
The following diagram illustrates the logical workflow of the key experiments and the proposed mechanism of action for this compound, based on the study findings [1].
Figure 1. Experimental workflow and anti-remodeling actions of this compound post-MI.
Based on the available data, here are hypothetical FAQs that address likely researcher inquiries.
Q: What is the recommended solvent for formulating this compound for in vitro studies?
Q: How stable is this compound when mixed into rodent chow?
Q: What are the key biomarkers to analyze to confirm sEH inhibition in my model?
The information provided is from a single 2013 study. To build a comprehensive support center, you may need to investigate further.
GSK2188931B is a soluble epoxide hydrolase (sEH) inhibitor studied in pre-clinical in vivo models. The table below summarizes key details from research publications.
| Study Aspect | Details from Literature |
|---|---|
| Compound | This compound (sEH inhibitor) [1] [2] |
| Studied Models | Rat models of transverse aortic constriction (TAC) and myocardial infarction (MI) [1] [2] |
| Administration | Administered to animals via diet (e.g., 80 mg/kg/day in chow) [2] |
| Sample Type Mentioned | Plasma, collected for measuring drug and sEH biomarker concentrations [1] |
| Key Biomarker | sEH substrate/product ratio (leukotoxin/leukotoxin diol) confirmed sEH inhibition [1] |
For reliable biomarker analysis, follow general practical guidelines for blood-based biomarkers. The table below outlines critical pre-analytical factors.
| Processing Factor | Practical Guideline |
|---|---|
| Study Design | Record sociodemographics, medical history, comorbidities (kidney/liver disease), and concomitant medications [3]. |
| Blood Collection | Standardize time of day, fasting status, and collection tubes. Note these conditions for reporting [3]. |
| Sample Processing | Control time from collection to centrifugation, centrifugation parameters (speed, time, temperature), and processing temperature [3]. |
| Biobanking | Standardize aliquot volumes, use low-protein-binding tubes, and define storage temperature (-80°C). Avoid freeze-thaw cycles [3]. |
The diagram below outlines a general workflow for biomarker analysis in animal studies, integrating the information on this compound.
Cross-reactivity occurs when an antibody or assay component binds to an unintended molecule that is structurally similar to the target. This can lead to false positive results or inaccurate data.
A systematic experimental approach is the most reliable way to evaluate cross-reactivity. The general workflow for this investigation is outlined below.
Here are detailed methodologies for key experiments that can help you identify and confirm cross-reactivity.
1. Specificity Testing via Cross-Reactivity Panel This is the fundamental experiment to determine which other molecules your assay might detect.
% Cross-reactivity = (Measured Concentration of Cross-reactant / Measured Concentration of Target) x 1002. Competitive Binding or RAST Inhibition Assay This assay helps confirm the specificity of binding and identify which structural part of the molecule (epitope) is being recognized.
When developing or validating an assay, it is critical to assess the following parameters to ensure its reliability. The table below summarizes the key specifications and their target values, based on industry standards for immunoassays [1].
| Parameter | Description | Target / Acceptance Criteria |
|---|---|---|
| Precision | Measures reproducibility (well-to-well and run-to-run variation). | Intra- & Inter-assay CV < 10-15% [1] [3] |
| Linearity of Dilution | Accuracy of sample measurement across different dilutions. | Results 70-130% of expected value [1] |
| Recovery | Accuracy of measuring analyte spiked into a complex sample matrix. | Average recovery of 80-120% [1] |
| Sensitivity (LoD) | The lowest concentration distinguishable from background. | Determined by mean background + 2 standard deviations [1] |
| Specificity | Ability to measure the target analyte exclusively. | <1-5% cross-reactivity with closely related substances [1] |
Q1: My assay shows a high background signal. Could this be due to cross-reactivity? A: Yes, this is a common symptom. High background can be caused by non-specific oxidation of the substrate or contamination of control samples [4]. To troubleshoot:
Q2: I got a high signal, but I'm not sure if it's a true positive or cross-reactivity. What should I do? A: A high signal could be due to genuine high target expression or cross-reactivity [4]. To investigate:
Q3: How do I choose antibodies to minimize the risk of cross-reactivity? A:
The table below summarizes the key experimental details and quantitative outcomes from the primary research article identified in the search. This represents the full extent of the directly available information.
| Aspect | Details from Pre-clinical Study |
|---|---|
| Compound Name | This compound [1] |
| Target | Soluble Epoxide Hydrolase (sEH) [1] |
| Studied Condition | Post-myocardial infarction (MI) cardiac remodeling in rats [1] |
| In Vivo Dosage | 80 mg/kg/day, administered in chow for 5 weeks [1] |
| Key Efficacy Findings | • Improved LV Ejection Fraction: MI+Veh: 30 ± 2%, MI+GSK: 43 ± 2% [1] • Reduced Fibrosis: Attenuated increase in collagen in non-infarct and peri-infarct zones [1] • Reduced Inflammation: Decreased macrophage infiltration in the peri-infarct zone [1] | | Key In Vitro Findings | Reduced cardiac myocyte hypertrophy, fibroblast collagen synthesis, and TNFα expression in monocytes [1] | | Conclusion | sEH inhibition is a promising therapeutic target for pathological cardiac remodeling post-MI [1] |
Since direct FAQs for this compound are not available, the following section outlines a standard framework for a technical support center. Researchers can use this as a template to document and address challenges as they emerge in their own work with this compound.
Q1: What is the recommended vehicle and method for reconstituting this compound for in vivo studies?
Q2: How can the selectivity and target engagement of this compound be confirmed in our experimental model?
Q3: What are the critical parameters for standardizing the myocardial infarction (MI) model when testing this compound?
Below is a general workflow for a standard in vivo efficacy study, based on the published research [1]. This should be adapted and validated for your specific laboratory conditions.
To better understand the mechanism of this compound, the following diagram illustrates the core sEH signaling pathway involved in its action. Integrating knowledge from resources like the Signaling Pathways Project can help generate hypotheses for 'omics-based analyses [2].
The table below summarizes the efficacy data for various sEH inhibitors from preclinical studies. It is crucial to note that these results were obtained from different experimental models and studies; direct comparative efficacy cannot be established.
| Inhibitor Name | Experimental Model | Primary Efficacy Outcome | Reported Result | Key Findings & Additional Effects |
|---|
| GSK2188931B (Synthetic) | Rat model of post-Myocardial Infarction (MI) [1] | Improvement in Left Ventricular Ejection Fraction (LVEF) | LVEF: 43 ± 2% (MI+GSK) vs. 30 ± 2% (MI+Vehicle) [1] | • Attenuated fibrosis in non-infarct and peri-infarct zones. • Reduced macrophage infiltration. • Reduced hypertrophy and collagen synthesis in cardiac cells in vitro. | | TPPU (Synthetic) | PS19 mouse model of tauopathy (Alzheimer's) [2] | Improvement in cognitive function (Novel Object Recognition) | Data not fully quantified in abstract; reported significant improvement [2] | • Reduced Tau pathology and microglial reactivity. • Rescued neuronal cell loss. • Enhanced synaptic density in human iPSC-derived neurons. | | EC5026 (Synthetic) | Rat model of docetaxel-induced peripheral neuropathy [3] | Relief from tactile allodynia and cold sensitivity | Dose-dependent pain relief and blocked neuropathy with prophylactic administration [3] | • No negative impact on motor skills. • Did not affect docetaxel pharmacokinetics. | | MMU (Natural, from P. brazzeana) | Rat inflammatory pain model [4] | Reduction of inflammatory pain | Data not fully quantified in abstract; reported effective reduction of pain [4] | • IC₅₀ for human sEH: 92 nM. • One of the most potent natural sEH inhibitors identified. | | AUDA-nBE (Synthetic) | Preclinical models of inflammation and colitis-associated cancer [5] | Reduction of inflammation and ulcer formation | Data not fully quantified in abstract; reported protective effects [5] | • Reduced progression from chronic colitis to cancer in animal models. CYP [color="#5F6368"] CYP -> EETs [color="#34A853"] EETs -> sEH [color="#5F6368"] sEH -> DHETs [color="#EA4335"] sEHi -> sEH [label=" Inhibits" color="#4285F4" style="dashed"]
}
The table below summarizes the key known properties of GSK2188931 and GSK2256294 based on the search results.
| Property | GSK2188931 | GSK2256294 |
|---|---|---|
| Molecular Target | Soluble Epoxide Hydrolase (sEH) [1] | Soluble Epoxide Hydrolase (sEH) [2] [3] [4] |
| Mechanism of Action | sEH inhibitor [1] | sEH inhibitor [2] [3] [4] |
| Primary Indications Investigated | Cardiac remodeling and dysfunction after aortic constriction (Preclinical) [1] | Chronic Obstructive Pulmonary Disease (COPD), endothelial dysfunction in smokers [2] [3] |
| Key Efficacy Findings | Did not prevent cardiac remodeling or dysfunction in rat and mouse models despite target engagement [1] | Attenuated endothelial dysfunction in human blood vessels; improved vasodilation in smokers [3] |
| Development Status (as of search data) | No recent development reported (Preclinical) [1] | Phase II trials completed (No recent development reported for COPD) [2] |
| Available Chemical Data | Not available in search results | Molecular Weight: 447.2 g/mol [4] SMILES: CNc1nc(NC2CCCC(C2)C(=O)NCc2ccc(cc2C(F)(F)F)C#N)nc(n1)C [4] XLogP: 2.78 [4] |
Here is a summary of the key experimental methodologies and findings from the search results.
Both compounds are inhibitors of soluble epoxide hydrolase (sEH), an enzyme central to a key vascular and inflammatory pathway.
This diagram illustrates the core pathway: sEH inhibitors work by preventing the conversion of beneficial EETs into less active DHETs, thereby promoting the protective effects of EETs in the body [3].
The table below summarizes the primary in vivo and in vitro findings from the main validation study for this compound [1].
| Aspect of Investigation | Experimental Model | Key Findings with this compound | Statistical Significance |
|---|---|---|---|
| Cardiac Function | In vivo (rat post-MI) | Improved LV ejection fraction (MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2%) | P < 0.01 |
| Cardiac Fibrosis | In vivo (rat post-MI) | Reduced collagen in non-infarct and peri-infarct zones (e.g., Peri-infarct Picrosirius Red: MI+Veh: 9.06%; MI+GSK: 6.31%) | P < 0.05 |
| Inflammation | In vivo (rat post-MI) | Reduced macrophage infiltration in the peri-infarct zone | P < 0.05 |
| Hypertrophy (in vitro) | AngII-/TNFα-stimulated myocytes | Reduced myocyte hypertrophy | P < 0.05 |
| Fibrosis (in vitro) | AngII-/TGFβ-stimulated fibroblasts | Reduced collagen synthesis and gene expression markers (ANP, β-MHC, CTGF, Collagen I) | P < 0.05 |
| Inflammation (in vitro) | LPS-stimulated monocytes | Reduced TNFα gene expression | P < 0.05 |
The validation data for this compound were generated using the following key methodologies [1]:
In Vivo Myocardial Infarction (MI) Model:
In Vitro Cell Studies:
This compound confers cardioprotection by inhibiting soluble epoxide hydrolase (sEH). The following diagram illustrates the core mechanism of this pathway.
While a direct, head-to-head comparative study with this compound was not found, a 2023 network meta-analysis provides a high-level efficacy ranking of different drug classes for managing chemotherapy-induced cardiotoxicity, a different but related pathological context [2].
| Drug / Drug Class | Key Cardioprotective Effect (in Chemotherapy-Induced Cardiotoxicity) | Reported Efficacy (vs. Control) |
|---|---|---|
| Spironolactone (MRA) | Greatest improvement in Left Ventricular Ejection Fraction (LVEF) | MD = 12.80 [7.90; 17.70] |
| Enalapril (ACEI) | Significant LVEF improvement; Greatest reduction in BNP; Lowest risk of clinical Heart Failure | MD (LVEF) = 7.62 [5.31; 9.94] |
| Nebivolol (Beta-blocker) | Significant LVEF improvement | MD = 7.30 [2.39; 12.21] |
| Statins | Significant LVEF improvement | MD = 6.72 [3.58; 9.85] |
| ARBs | No significant effects on parameters measured | Not significant |
Note: MD = Mean Difference. Table adapted from network meta-analysis on cardioprotective drugs in chemotherapy-induced cardiotoxicity [2].
The table below compares the mechanisms of GSK2188931B with two standard anti-fibrotic drugs, pirfenidone and nintedanib.
| Drug Name | Primary Target / Mechanism | Key Signaling Pathways Affected | Developmental Stage (as of Search Results) |
|---|---|---|---|
| This compound | Soluble Epoxide Hydrolase (sEH) inhibitor. Increases levels of anti-inflammatory Epoxy Fatty Acids (EpFAs). [1] | Not fully elucidated, but exerts direct anti-hypertrophic, anti-fibrotic, and anti-inflammatory effects on cardiac cells. [1] | Preclinical research (rat model of myocardial infarction). [1] |
| Pirfenidone | Multiple proposed mechanisms; modulates TGF-β (Transforming Growth Factor-beta) and TNF-α (Tumor Necrosis Factor-alpha) signaling. [2] [3] | TGF-β, TNF-α. [2] [3] | Approved for Idiopathic Pulmonary Fibrosis (IPF); in clinical trials for other conditions (e.g., acute pancreatitis). [2] [3] |
| Nintedanib | Tyrosine kinase inhibitor targeting VEGF, FGF, and PDGF receptors. [4] | VEGF, FGF, PDGF. [4] | Approved for IPF and progressive fibrosing Interstitial Lung Diseases. [4] |
The following table summarizes key experimental findings for this compound and the standard of care agents. Note that the data for this compound is from a preclinical cardiac remodeling study, while data for the other drugs is from clinical trials in pulmonary fibrosis.
| Drug Name | Experimental Model / Population | Key Efficacy Findings |
|---|
| This compound | Model: Rat post-myocardial infarction (MI). Duration: 5 weeks. [1] | - Cardiac Function: Improved LV ejection fraction (MI+Veh: 30±2% vs. MI+GSK: 43±2%). [1]
Here is a summary of the key methodologies used in the cited research.
The diagram below illustrates the distinct molecular targets of this compound and standard anti-fibrotic agents within a simplified fibrosis pathway.
The soluble epoxide hydrolase (sEH) enzyme, encoded by the EPHX2 gene in humans, is a key regulator of endogenous fatty acid signaling [1]. Its primary action is to metabolize anti-inflammatory and vasodilatory Epoxyeicosatrienoic acids (EETs) into less active Dihydroxyeicosatrienoic acids (DHETs) [1] [2]. Therefore, inhibiting sEH is a pursued therapeutic strategy for cardiovascular, inflammatory, and central nervous system diseases [2]. Below is a general overview of this signaling pathway.
The table below summarizes key sEH inhibitors based on the available scientific literature.
| Inhibitor Name | Chemical Class | Key Experimental Models | Primary Findings & Efficacy | Reported sEH Inhibition (Biomarker) |
|---|
| GSK2188931B | Urea-based [2] | Rat Myocardial Infarction (MI): Treatment for 5 weeks post-MI [3]. Rat/Mouse Pressure Overload: Treatment initiated pre- or post-TAC surgery [4]. In vitro: Cardiac myocytes and fibroblasts [3]. | MI Model: Improved LV ejection fraction, reduced fibrosis and macrophage infiltration [3]. Pressure Overload Model: No prevention of cardiac hypertrophy, fibrosis, or dysfunction [4]. | Increased substrate/product ratio (e.g., leukotoxin/leukotoxin diol) [4]. | | GSK2256294 | Urea-based | Mouse Pressure Overload: Treatment initiated 2 weeks post-TAC [4]. Human Trials: Developed for COPD [1]. | Pressure Overload Model: Did not reverse established cardiac remodeling or systolic dysfunction [4]. | Increased substrate/product ratio [4]. | | Dual sEH/FLAP Inhibitor | Urea-based (identified via screening) [5] | In vitro: Cell-free sEH assay; FLAP activity in human neutrophils [5]. | Simultaneously inhibits sEH (IC₅₀ = 20 nM) and FLAP (IC₅₀ = 200 nM), representing a novel anti-inflammatory strategy [5]. | Data not available in search results. | | DCU (N,N'-dicyclohexylurea) | First-generation Urea-based [2] | In vivo: Spontaneously hypertensive rats [2]. In vitro: Porcine coronary endothelial cells [2]. | Demonstrated antihypertensive effects and reduced EET conversion in early proof-of-concept studies [2]. | Data not available in search results. |
To help you interpret the data, here are the key methodologies from the cited studies.
In Vivo Model: Myocardial Infarction (MI)
In Vivo Model: Pressure Overload Hypertrophy
In Vitro Assays for sEH Inhibition
The experimental data reveals a critical insight: the therapeutic efficacy of an sEH inhibitor is highly dependent on the disease context. The following diagram conceptualizes this finding.
While direct data on GSK2188931B is unavailable, the table below summarizes key characteristics of established PDE5 inhibitors and recently studied candidates for context.
| Inhibitor Name | Reported IC₅₀ / Binding Affinity | Key Characteristics / Experimental Context |
|---|---|---|
| Vardenafil | PDE5 IC₅₀: 0.1–0.4 nM [1] | High potency and selectivity; similar onset/duration to Sildenafil [1] [2]. |
| Tadalafil | PDE5 IC₅₀: ~2 nM [1] | Long plasma half-life (~17.5 hours); duration up to 36 hours [1] [3]. |
| Sildenafil | PDE5 IC₅₀: ~4 nM [1] | Lower selectivity for PDE5 over PDE6; can cause visual disturbances [1] [3] [4]. |
| Avanafil | PDE5 IC₅₀: 4.3–5.2 nM [1] | Fast-acting; shorter half-life (~3 hours) [1]. |
| Procyanidin | Kᴅ: 7.77 ± 2.39 μmol/L [5] | Natural compound; affinity measured via Microscale Thermophoresis (MST) in rat studies [5]. |
| Exisulind | PDE5 IC₅₀: 128 μM [6] | Investigational drug; weak PDE5 inhibitor; failed clinical development due to hepatotoxicity [6]. |
| MS01 | Strong binding in docking studies [6] | Novel compound designed in silico; proposed for colorectal cancer; higher computed binding affinity than Exisulind [6]. |
The methodologies below are commonly used to generate the comparative data you are seeking for this compound.
This computational method predicts how a small molecule (inhibitor) binds to the PDE5 enzyme active site [7] [6].
These laboratory experiments measure a compound's effectiveness in inhibiting PDE5 enzyme activity.
To better understand the biological context and testing process, the following diagrams outline the core signaling pathway and a generalized workflow for profiling an inhibitor.
The following data is sourced from a single pre-clinical study on this compound, a soluble epoxide hydrolase (sEH) inhibitor investigated for its anti-remodeling effects post-myocardial infarction in rats [1].
| Aspect | Experimental Findings for this compound |
|---|---|
| In Vivo Model | Rat model of myocardial infarction (MI) [1] |
| Dosing Regimen | 80 mg/kg/day, administered in chow for 5 weeks, starting after MI induction [1] |
| Key Efficacy Finding | Significantly improved left ventricular ejection fraction (MI+GSK: 43 ± 2%) compared to vehicle-treated rats (MI+Veh: 30 ± 2%) [1] |
| Impact on Fibrosis | Reduced collagen deposition in the left ventricular non-infarct and peri-infarct zones [1] |
| Impact on Inflammation | Reduced macrophage infiltration into the peri-infarct zone of the heart [1] |
| In Vitro Findings | Reduced AngII- and TNFα-stimulated myocyte hypertrophy; reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis [1] |
The in vivo study was conducted as follows [1]:
The in vitro experiments helped elucidate the direct cellular actions of this compound [1]:
The diagram below illustrates the proposed mechanism of this compound as described in the research, showing how it targets key pathways involved in cardiac remodeling [1].
The table below summarizes the key in vivo and in vitro findings for this compound from a single identified study [1].
| Model System | Treatment | Key Results | Reported P-values |
|---|---|---|---|
| In Vivo (Rat MI Model) | This compound (80 mg/kg/d) for 5 weeks | Improved LV ejection fraction (MI+Veh: 30±2%; MI+GSK: 43±2%) | P < 0.01 |
| Reduced collagen in peri-infarct zone (MI+Veh: 9.06±0.48%; MI+GSK: 6.31±0.63%) | P < 0.05 | ||
| Reduced macrophage infiltration in peri-infarct zone | P < 0.05 | ||
| In Vitro (Cell Studies) | This compound on cardiac cells | Reduced AngII- and TNFα-stimulated myocyte hypertrophy | P < 0.05 |
| Reduced AngII- and TGFβ-stimulated cardiac fibroblast collagen synthesis | P < 0.05 | ||
| Reduced markers of gene expression (ANP, β-MHC, CTGF, CI) | P < 0.05 | ||
| Reduced TNFα gene expression in LPS-stimulated monocytes | P < 0.05 |
The study provided the following methodological details for its key experiments [1]:
While specific pathway diagrams for this compound are not available, the compound is a soluble epoxide hydrolase (sEH) inhibitor. The diagram below illustrates the general biological context of sEH activity and the proposed mechanism of sEH inhibitors like this compound in cardioprotection.
The table below summarizes the core characteristics and experimental findings for GSK2188931B and TUPS based on the search results.
| Feature | This compound | TUPS |
|---|---|---|
| Reported Potency (IC₅₀) | Information not available in search results | 3 nM for recombinant human sEH [1] |
| Key In Vivo Models | Rat model of post-myocardial infarction (MI) [2] | Mouse model of isoproterenol (ISO)-induced cardiac hypertrophy [1] |
| Key Efficacy Findings | - Improved left ventricular (LV) ejection fraction [2]
The following tables provide a deeper look into the experimental evidence supporting the profiles of each inhibitor.
This compound: Post-Myocardial Infarction Remodeling [2]
| Experimental Aspect | Protocol Details |
|---|---|
| In Vivo Model | Rat model of myocardial infarction (MI) |
| Dosing Regimen | 80 mg/kg/day, administered in chow, for 5 weeks post-MI |
| Key Functional Outcome | Improved LV ejection fraction (MI+Veh: 30 ± 2%; MI+GSK: 43 ± 2%; P<0.01) |
| Key Histological Outcomes | - Fibrosis (Non-Infarct Zone): Reduced collagen I staining (MI+Veh: 5.06%; MI+GSK: 2.97%)
TUPS: Cardiac Hypertrophy Model [1]
| Experimental Aspect | Protocol Details |
|---|---|
| Reported Activity | Prevents isoproterenol (ISO)-induced cardiac hypertrophy |
| Other Data | Specific experimental protocols, dosage, and quantitative results for TUPS were not detailed in the available search results. |
sEH is an enzyme that breaks down protective lipid signaling molecules called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like this compound and TUPS increase EET levels, which leads to vasodilation, reduced inflammation, and anti-fibrotic effects [3]. This mechanism is particularly relevant in the context of a signaling pathway implicated in ischemia/reperfusion injury, as illustrated below.
This pathway illustrates how pathological stimuli like ischemia/reperfusion injury can trigger a signaling cascade (IRE1α → JNK → c-Jun/AP-1) that increases the production of the sEH enzyme. sEH then degrades beneficial EETs, leading to tissue dysfunction. sEH inhibitors act to block this detrimental process [4].
For researchers selecting an sEH inhibitor, the choice depends heavily on the specific disease model and the type of evidence required.
This compound is a soluble epoxide hydrolase (sEH) inhibitor investigated for its therapeutic potential in cardiac remodeling post-myocardial infarction [1]. The table below summarizes its core characteristics and experimental findings from available data:
| Attribute | Description |
|---|---|
| Compound Name | This compound |
| Target | Soluble Epoxide Hydrolase (sEH) [1] |
| Therapeutic Area | Cardiac remodeling post-myocardial infarction (MI) [1] |
| Primary Mechanism | Inhibition of sEH, leading to increased levels of cardioprotective epoxyeicosatrienoic acids (EETs) [2]. |
| Key In Vivo Model | Male rats with permanent ligation of the left anterior descending coronary artery [1] [2]. |
| Key In Vivo Dosage | 80 mg/kg/day, administered in chow for 5 weeks [1]. |
| Key Efficacy Findings | Improved LV ejection fraction, reduced hypertrophy, lower inflammation, decreased ventricular fibrosis, and sustained systolic function 5 weeks post-infarction [1] [2]. |
The foundational research for this compound utilized specific experimental models. Here is a detailed overview of the key methodological approaches:
In Vivo Animal Model of Myocardial Infarction [1]
In Vitro Cell-Based Assays [1]
This experimental workflow illustrates the transition from in vitro cell studies to in vivo animal models, providing a comprehensive profile of the compound's activity.
This compound confers cardioprotection by inhibiting soluble epoxide hydrolase (sEH), a key enzyme in the arachidonic acid pathway. The following diagram illustrates this mechanism and its physiological effects.
While the search results do not provide a direct head-to-head comparison of this compound with other sEH inhibitors, they do mention another compound, t-AUCB, which has also shown cardioprotective effects in animal models [2]. This suggests a shared therapeutic potential for this class of drugs, though specific efficacy and potency comparisons are not available in the sourced literature.